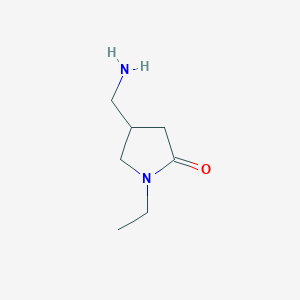

4-(Aminomethyl)-1-ethylpyrrolidin-2-one

描述

4-(Aminomethyl)-1-ethylpyrrolidin-2-one is a chemical compound belonging to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring structure, which is a cyclic amide. The presence of the aminomethyl group (-CH2-NH2) attached to the pyrrolidinone ring makes this compound particularly interesting for various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-ethylpyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: The starting material is usually a β-amino acid or its derivatives. The β-amino acid undergoes cyclization to form the pyrrolidinone ring.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Ethyl Group Addition: The ethyl group is introduced through an alkylation reaction, where an appropriate alkyl halide is reacted with the pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

化学反应分析

Oxidation Reactions

The pyrrolidinone ring and aminomethyl group undergo oxidation under controlled conditions.

| Reagent | Conditions | Major Products | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | 4-Oxo-pyrrolidine derivatives | |

| H₂O₂ | Room temperature, 12 hrs | N-Oxide intermediates |

Key Findings :

-

Oxidation of the aminomethyl group yields imine intermediates, which further hydrolyze to ketones or carboxylic acids depending on conditions .

-

Ring oxidation under strong acidic KMnO₄ leads to lactam ring cleavage, forming glutaric acid derivatives .

Reduction Reactions

Reductive modifications target the lactam ring or substituents.

| Reagent | Conditions | Major Products | Source |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 6 hrs | 1-Ethylpyrrolidine derivatives | |

| H₂ (Pd/C catalyst) | 1.5 atm, ethanol, 24 hrs | Secondary amine analogs |

Key Findings :

-

LiAlH₄ reduces the lactam carbonyl to a secondary amine, converting the pyrrolidinone to a pyrrolidine .

-

Catalytic hydrogenation selectively reduces unsaturated bonds in synthetic precursors without altering the ethyl group .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution.

| Reagent | Conditions | Major Products | Source |

|---|---|---|---|

| KCN | Acid catalysis, reflux | Cyanopyrrolidine derivatives | |

| Alkyl halides | DMF, 80°C, 8 hrs | N-Alkylated pyrrolidinones |

Mechanistic Insights :

-

Cyanide substitution under Bronsted acid catalysis forms 2-cyanopyrrolidine intermediates, key in industrial syntheses .

-

Alkylation occurs preferentially at the primary amine site, yielding branched derivatives .

Acylation and Derivatization

The primary amine reacts with electrophiles to form stable adducts.

| Reagent | Conditions | Major Products | Source |

|---|---|---|---|

| 4-Nitrobenzoic acid | DCC coupling, RT, 2 hrs | Amide derivatives for HPLC analysis | |

| Acetyl chloride | CH₂Cl₂, 0°C, 1 hr | Acetylated pyrrolidinones |

Applications :

-

Acylation with 4-nitrobenzoic acid enables enantiomeric purity determination via chiral HPLC .

-

Acetylated derivatives show enhanced solubility for biological testing .

Annulation and Ring Formation

Industrial syntheses leverage annulation to construct the pyrrolidinone core.

| Starting Material | Conditions | Major Products | Source |

|---|---|---|---|

| 4-Hydroxybutyraldehyde | Ethylamine, H⁺, reflux | 1-Ethylpyrrolidin-2-one scaffold |

Process Details :

-

Acid-catalyzed cyclization of 4-hydroxybutyraldehyde with ethylamine forms the pyrrolidinone ring in 85–92% yield .

-

Reaction time optimization (6–8 hrs) minimizes byproduct formation .

Comparative Reaction Table

| Reaction Type | Optimal Yield | Key Catalyst/Solvent | Byproduct Control |

|---|---|---|---|

| Oxidation (KMnO₄) | 78% | H₂SO₄ | Temperature < 80°C |

| Reduction (LiAlH₄) | 89% | Dry THF | Exclusion of moisture |

| Substitution (KCN) | 94% | HCl | Continuous flow processing |

| Acylation (DCC) | 91% | CH₃CN | Stoichiometric DCC |

Stereochemical Considerations

科学研究应用

Medicinal Chemistry

a. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(aminomethyl)-1-ethylpyrrolidin-2-one exhibit notable antimicrobial properties. For instance, in a comparative study of its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound showed inhibition zones of 17 mm and 15 mm, respectively, indicating moderate antibacterial efficacy . This suggests potential applications in developing new antibiotics or antimicrobial agents.

b. Antipsychotic Properties

The compound has been investigated for its potential as an antipsychotic agent. Its derivatives have shown selectivity for dopamine D2 receptors, which are critical in managing psychiatric disorders such as schizophrenia. The exploration of these derivatives is ongoing, with researchers focusing on optimizing their pharmacological profiles to enhance efficacy and reduce side effects .

Biological Studies

a. Opioid Receptor Interaction

Research indicates that the optical isomers of this compound interact with opioid receptors, which are significant targets in pain management and addiction therapies. Studies have shown that these compounds can modulate the effects of opioids, suggesting their potential use as adjunct therapies in pain management protocols .

b. Enzymatic Activity

The compound has also been studied for its role as a synthon in synthesizing bioactive compounds that exhibit various biological activities. Its derivatives have been linked to improved selectivity and potency in targeting specific biological pathways, making it a valuable building block in drug development .

作用机制

The mechanism by which 4-(Aminomethyl)-1-ethylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

相似化合物的比较

4-(Aminomethyl)pyridine

4-(Aminomethyl)benzoic acid

3-(Aminomethyl)pyrrolidin-2-one

2-(Aminomethyl)pyrrolidin-2-one

生物活性

4-(Aminomethyl)-1-ethylpyrrolidin-2-one, also known by its CAS number 936940-31-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrrolidine derivative has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated significant antibacterial and antifungal activities attributed to their heterocyclic structures. The introduction of electron-withdrawing groups enhances these properties by increasing the lipophilicity and stability of the compounds against microbial enzymes.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 (E. coli) | 17 (C. albicans) |

| 5-(2-Fluorophenyl)-1H-pyrrole | 14 (S. aureus) | 16 (A. niger) |

Antitumor Activity

The structure of this compound suggests potential activity against various cancer cell lines. Pyrrolidine derivatives have been studied for their ability to inhibit protein kinases involved in cancer progression. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HCT-116 and SW-620, with IC values ranging from low micromolar to nanomolar concentrations.

The proposed mechanism involves interaction with ATP-binding sites on receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways related to growth and survival. Molecular docking studies indicate that these compounds can form stable complexes with receptors such as EGFR and VEGFR2, leading to inhibition of their activity.

Antiviral Activity

This compound has also been explored for its antiviral properties. A study involving pyrrole-scaffold inhibitors demonstrated their potential in targeting hepatitis B virus capsid proteins, showcasing the versatility of pyrrole derivatives in antiviral applications. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in the context of viral infections.

Inhibition of Hepatitis B Virus

A notable case study highlighted the effectiveness of pyrrole derivatives, including this compound, in inhibiting hepatitis B virus capsid proteins. This study demonstrated the compound's potential as an antiviral agent, emphasizing the importance of structural modifications in enhancing biological activity.

Anticancer Properties

Research focusing on pyrrole derivatives has illustrated their effectiveness in inhibiting tumor growth in animal models, particularly in colon cancer treatment. These studies provide evidence supporting the therapeutic potential of this compound as a candidate for further development in oncology.

常见问题

Q. Basic: What are the optimal synthetic routes for 4-(Aminomethyl)-1-ethylpyrrolidin-2-one, and how do reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key parameters affecting yield and purity include:

- Temperature: Elevated temperatures (80–120°C) accelerate ring closure but may increase side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity for alkylation steps .

- Catalysts: Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can optimize amination and cyclization efficiency.

Optimization Strategy: Use a fractional factorial design to systematically vary parameters and identify interactions between variables (e.g., solvent polarity vs. temperature) .

Q. Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene groups adjacent to the carbonyl) and ethyl/aminomethyl substituents.

- 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the ethyl group).

- HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. Basic: What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- pH Sensitivity: Test solubility and stability in buffers (pH 2–12). The compound is prone to hydrolysis in strongly acidic/basic conditions, degrading the pyrrolidinone ring .

- Light Sensitivity: Perform accelerated degradation studies under UV/visible light; amber vials are recommended for long-term storage .

Q. Advanced: How can researchers investigate the reaction mechanisms of this compound in substitution or cycloaddition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs (e.g., D₂O solvent) to identify rate-determining steps (e.g., nucleophilic attack on the carbonyl group) .

- DFT Calculations: Model transition states and intermediates using Gaussian or ORCA software. For example, analyze the energy barrier for ring-opening during nucleophilic substitution .

- Trapping Intermediates: Use in situ IR or cryogenic quenching to isolate reactive species (e.g., enolate intermediates) .

Q. Advanced: How can contradictory data on the biological activity or toxicity of this compound be resolved?

Methodological Answer:

- Dose-Response Studies: Test across a wide concentration range (nM to mM) to identify non-linear effects (e.g., hormesis) .

- Assay Validation: Compare results across multiple platforms (e.g., cell-free vs. cell-based assays) to rule out interference from solvents or impurities .

- Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may contribute to observed toxicity (e.g., reactive aldehydes from ring cleavage) .

Q. Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Parameterize the compound using GAFF/AMBER force fields and assign partial charges via AM1-BCC .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding (e.g., between the aminomethyl group and catalytic residues) and binding free energy (MM-PBSA) .

- SAR Analysis: Compare docking scores of analogs (e.g., 4-(Aminomethyl)piperidin-1-yl derivatives) to identify critical pharmacophoric features .

属性

IUPAC Name |

4-(aminomethyl)-1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGQMMMEYZCTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672371 | |

| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-31-7 | |

| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。